3-アミノ-6-メトキシ-2-ピコリン塩酸塩

説明

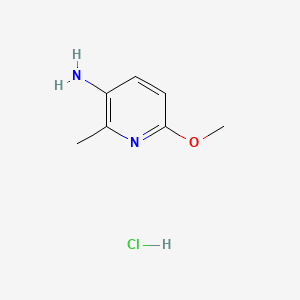

3-Amino-6-methoxy-2-picoline hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-6-methoxy-2-picoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-methoxy-2-picoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品開発

3-アミノ-6-メトキシ-2-ピコリン塩酸塩は、複雑な分子の合成に用いられる医薬品業界で利用されています。 そのアミン基は、薬物分子の生物学的活性を担う分子構造の一部であるファーマコフォアの構築のためのビルディングブロックとして機能できます .

材料科学

材料科学では、この化合物は電子工学やナノテクノロジーにおける潜在的な用途を持つ新素材の開発のための前駆体として役立ちます。 金属と安定な錯体を形成する能力は、新規な金属有機構造体(MOF)の創出に利用できます .

化学合成

この化合物は、有機合成における汎用性の高い中間体です。 アルキル化、アシル化、縮合など、さまざまな化学反応を受け、さらなる研究開発のための幅広い誘導体を生成できます .

分析化学

分析化学では、3-アミノ-6-メトキシ-2-ピコリン塩酸塩の誘導体は、複雑な混合物の検出と定量のためのクロマトグラフィー技術における標準品または試薬として使用できます .

プロテオミクス研究

プロテオミクス研究の生化学物質として、この化合物はタンパク質相互作用と修飾を研究するために使用できます。 タンパク質の精製と同定のためのタグとしても役立ちます .

触媒

この化合物の分子構造により、触媒系における配位子として機能します。 環境用途にとって重要な反応など、さまざまな化学反応に使用される触媒の効率を高めることができます .

神経科学研究

神経科学では、この化合物の誘導体は、受容体アゴニストまたはアンタゴニストを設計するために使用でき、神経経路と疾患の研究に貢献します .

農薬化学

農薬化学の分野では、この化合物を改変して、新しい殺虫剤または除草剤を作成できます。 その分子骨格により、特定の害虫や雑草を標的とする機能基を付加できます .

生物活性

3-Amino-6-methoxy-2-picoline hydrochloride (CAS No. 1159811-56-9) is a derivative of picoline that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

3-Amino-6-methoxy-2-picoline hydrochloride is synthesized through various methods involving picoline derivatives. The compound features an amino group and a methoxy group on the pyridine ring, which contribute to its biological activities.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 3-Amino-6-methoxy-2-picoline HCl |

| Molecular Formula | C_7H_10ClN_1O_1 |

| Molecular Weight | 161.62 g/mol |

| CAS Number | 1159811-56-9 |

Antimicrobial Properties

Research indicates that 3-amino-6-methoxy-2-picoline hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are reported to be in the range of 50-100 µg/mL, suggesting moderate efficacy against these pathogens .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In a study involving human breast cancer cells (MCF-7), 3-amino-6-methoxy-2-picoline hydrochloride demonstrated an IC50 value of approximately 30 µM, indicating potential as an anticancer agent . The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular pathways involved in cell survival and proliferation.

The biological activity of 3-amino-6-methoxy-2-picoline hydrochloride is believed to stem from its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Modulation : It could act as a modulator for specific receptors, influencing signal transduction pathways associated with cell growth and differentiation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects .

Study on Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of 3-amino-6-methoxy-2-picoline hydrochloride was assessed against several pathogens. Results indicated a dose-dependent inhibition of bacterial growth, with notable effectiveness at higher concentrations .

Cytotoxicity Assessment

A further investigation into the cytotoxic properties revealed that treatment with the compound led to significant reductions in cell viability in MCF-7 cells. Flow cytometry analysis confirmed increased rates of apoptosis following exposure .

特性

IUPAC Name |

6-methoxy-2-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJPPEOWDYKBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953931 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320577-63-7 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。